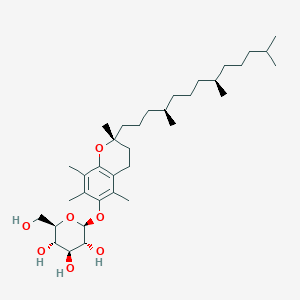

alpha-Tocopherol glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

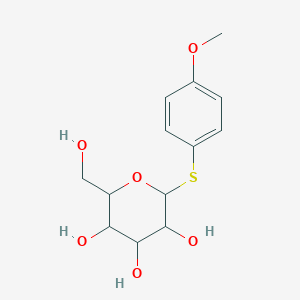

Alpha-Tocopherol glucoside is a derivative of alpha-Tocopherol, commonly known as vitamin E. This compound is formed by the glycosylation of alpha-Tocopherol, which enhances its water solubility and stability. Alpha-Tocopherol is a major lipophilic antioxidant found in living tissues, known for its ability to scavenge free radicals and protect biological molecules from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Tocopherol glucoside can be synthesized enzymatically using glucosidases. For instance, amyloglucosidase from Rhizopus mold or beta-glucosidase isolated from sweet almond can be used in di-isopropyl ether. The optimal conditions for amyloglucosidase include 0.5 mmol alpha-Tocopherol, 0.5 mmol d-glucose, 400 activity units of amyloglucosidase, 0.2 mM pH 7 phosphate buffer, and 72 hours of reaction time. Beta-glucosidase, on the other hand, requires 0.5 mmol alpha-Tocopherol, 0.5 mmol d-glucose, 110 activity units of beta-glucosidase, 0.1 mM pH 6 phosphate buffer, and 72 hours of reaction time .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic glycosylation due to its efficiency and selectivity. This method eliminates the need for elaborate protective and de-protective strategies required in chemical glycosylation .

Chemical Reactions Analysis

Types of Reactions: Alpha-Tocopherol glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under neutral or slightly basic conditions .

Major Products Formed: The major products formed from these reactions include oxidized derivatives of this compound, such as alpha-Tocopherol quinone glucoside, and reduced derivatives like alpha-Tocopherol hydroquinone glucoside .

Scientific Research Applications

Alpha-Tocopherol glucoside has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the effects of glycosylation on the antioxidant properties of alpha-Tocopherol. In biology, it is used to investigate the role of glycosylated antioxidants in cellular protection against oxidative stress. In medicine, this compound is explored for its potential therapeutic effects in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and cancer. In the industry, it is used in the formulation of skincare products due to its enhanced stability and water solubility .

Mechanism of Action

Alpha-Tocopherol glucoside exerts its effects primarily through its antioxidant properties. It acts as a radical scavenger, donating hydrogen atoms to neutralize free radicals and prevent oxidative damage to biological molecules. The molecular targets of this compound include lipid membranes, proteins, and DNA. The pathways involved in its mechanism of action include the inhibition of lipid peroxidation and the modulation of signal transduction pathways related to oxidative stress .

Comparison with Similar Compounds

Alpha-Tocopherol glucoside is unique compared to other similar compounds due to its enhanced water solubility and stability. Similar compounds include alpha-Tocopherol acetate, alpha-Tocopherol succinate, and other glycosylated derivatives of alpha-Tocopherol such as alpha-Tocopherol 6-beta-D-glucoside. While alpha-Tocopherol acetate and alpha-Tocopherol succinate are commonly used in dietary supplements, this compound is preferred in skincare formulations due to its superior solubility and stability .

Properties

CAS No. |

104832-72-6 |

|---|---|

Molecular Formula |

C35H60O7 |

Molecular Weight |

592.8 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C35H60O7/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-35(8)19-17-27-26(7)32(24(5)25(6)33(27)42-35)41-34-31(39)30(38)29(37)28(20-36)40-34/h21-23,28-31,34,36-39H,9-20H2,1-8H3/t22-,23-,28-,29-,30+,31-,34+,35-/m1/s1 |

InChI Key |

BWSBEWKXOZREHV-PMSYUDCUSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC3C(C(C(C(O3)CO)O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid](/img/structure/B12071258.png)

![2-Chloro-3-({[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)amino]oxy}carbonyl)pyridine](/img/structure/B12071297.png)

![(2S)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde](/img/structure/B12071298.png)